molecular formula C52H70N2O11 B1245604 Stachybocin B

Stachybocin B

Cat. No. B1245604
M. Wt: 899.1 g/mol
InChI Key: ZRTGPZGAMCJZNA-CRDDFVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stachybocin B is a natural product found in Stachybotrys with data available.

Scientific Research Applications

Endothelin Receptor Antagonism

Stachybocin B, along with stachybocins A and C, has been identified as an antagonist of endothelin receptors. These compounds were isolated from Stachybotrys sp. M6222 and exhibit inhibitory activity against 125I-ET-1 binding to rat ETA, human ETA, and human ETB receptors. Stachybocin B specifically is a derivative of stachybocin A, characterized by an additional hydroxy group. These properties suggest potential applications in research related to endothelin-related biological processes and diseases (Nakamura et al., 1995); (Ogawa et al., 1995).

Anti-HIV Activity

Stachybocin B has been identified in the sponge-derived fungus Stachybotrys chartarum MXH-X73, along with other phenylspirodrimanes and stachybosides. These compounds have been tested for anti-HIV activity, with one of the compounds showing inhibitory effects on HIV-1 replication by targeting reverse transcriptase. This indicates a potential role for stachybocin B in anti-HIV research, particularly in understanding how these compounds can be leveraged for therapeutic purposes (Ma et al., 2013).

Antibacterial Properties

Research on the marine fungus Stachybotrys sp. strain MF347 revealed that stachybocin B, along with other spirocyclic drimanes, exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This finding suggests that stachybocin B may have potential applications in the development of new antibacterial agents, especially for drug-resistant strains (Wu et al., 2014).

properties

Product Name

Stachybocin B

Molecular Formula

C52H70N2O11

Molecular Weight

899.1 g/mol

IUPAC Name

(2S)-6-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-2-[(2R,3S,7R,8R,8aS)-2,3,4'-trihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]hexanoic acid

InChI

InChI=1S/C52H70N2O11/c1-26-12-14-38-47(3,4)40(58)16-17-49(38,7)51(26)21-30-35(55)19-28-32(41(30)64-51)24-53(44(28)60)18-10-9-11-34(46(62)63)54-25-33-29(45(54)61)20-36(56)31-22-52(65-42(31)33)27(2)13-15-39-48(5,6)43(59)37(57)23-50(39,52)8/h19-20,26-27,34,37-40,43,55-59H,9-18,21-25H2,1-8H3,(H,62,63)/t26-,27-,34+,37-,38?,39?,40-,43-,49+,50+,51-,52-/m1/s1

InChI Key

ZRTGPZGAMCJZNA-CRDDFVEESA-N

Isomeric SMILES

C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)CCCC[C@@H](C(=O)O)N6CC7=C8C(=C(C=C7C6=O)O)C[C@@]9(O8)[C@@H](CCC1[C@@]9(C[C@H]([C@H](C1(C)C)O)O)C)C)O)(CC[C@H](C2(C)C)O)C

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)CCCCC(C(=O)O)N6CC7=C8C(=C(C=C7C6=O)O)CC9(O8)C(CCC1C9(CC(C(C1(C)C)O)O)C)C)O)C)O)(C)C

synonyms

stachybocin B
STB B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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